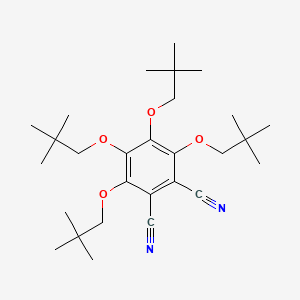
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile is a complex organic compound with the molecular formula C28H44N2O4 It is characterized by the presence of four 2,2-dimethylpropoxy groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 3,4,5,6-tetrafluorophthalonitrile with neopentyl alcohol (2,2-dimethylpropan-1-ol) under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the fluorine atoms are replaced by the 2,2-dimethylpropoxy groups .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The 2,2-dimethylpropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学的研究の応用
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The 2,2-dimethylpropoxy groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, protein folding, and other cellular processes .
類似化合物との比較
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): Known for its use in photocatalysis and organic electronics.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): A donor-acceptor fluorophore used in photoredox catalysis.
Uniqueness
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile is unique due to its combination of nitrile and 2,2-dimethylpropoxy groups, which confer distinct chemical and physical properties. Its structural features enable specific interactions and reactivity patterns not observed in similar compounds.
特性
CAS番号 |
438187-95-2 |
|---|---|
分子式 |
C28H44N2O4 |
分子量 |
472.7 g/mol |
IUPAC名 |
3,4,5,6-tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H44N2O4/c1-25(2,3)15-31-21-19(13-29)20(14-30)22(32-16-26(4,5)6)24(34-18-28(10,11)12)23(21)33-17-27(7,8)9/h15-18H2,1-12H3 |
InChIキー |
CBPFVVYYCHIKNF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COC1=C(C(=C(C(=C1C#N)C#N)OCC(C)(C)C)OCC(C)(C)C)OCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


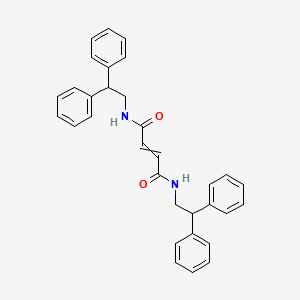
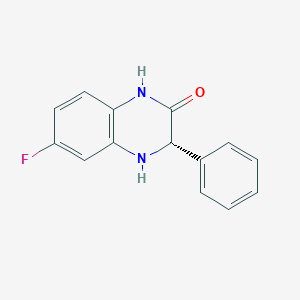
ethanenitrile](/img/structure/B14237737.png)
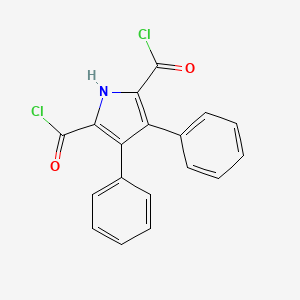
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)


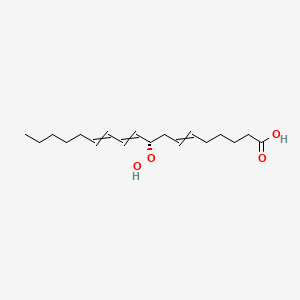
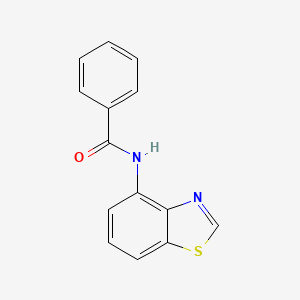
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
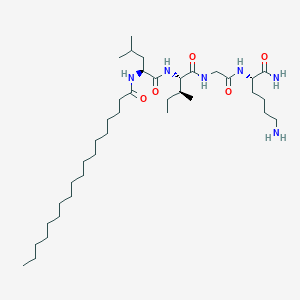
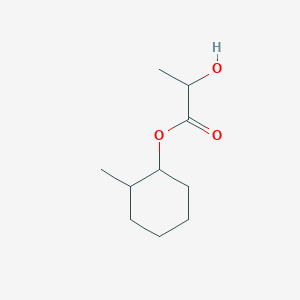
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)

